N-cyclopropyl-3-fluoropyridin-2-amine
Overview
Description
“N-cyclopropyl-3-fluoropyridin-2-amine” is an organic compound with the molecular formula C8H9FN2 . It has been gaining attention in the scientific community due to its potential.
Synthesis Analysis
The synthesis of cyclopropylamines, like “this compound”, involves complex molecular architectures. The introduction of the cyclopropane motif in a collection of recent total syntheses has been highlighted . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases such as PubChem and ChemSpider .Chemical Reactions Analysis
Radical addition to olefins is a common and useful chemical transformation. In the context of offering enantioenriched three-dimensional molecules via such a highly reactive process, chiral hydrogen-bonding (H-bonding) catalysis has been widely used to provide enantiocontrol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases such as PubChem and ChemicalBook .Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Fluoropicolinate Herbicides
A study outlines the synthesis of novel fluoropicolinate herbicides via cascade cyclization of fluoroalkyl alkynylimines with primary amines. This method provides access to picolinic acids with alkyl or aryl substituents at the 6-position, potentially useful as herbicides (Johnson et al., 2015).
Copper-Promoted N-Cyclopropylation of Anilines and Amines
Another study describes a reaction involving anilines, primary, and secondary aliphatic amines with cyclopropylboronic acid in the presence of copper. This process affords N-cyclopropyl derivatives, potentially important for pharmaceutical applications (Bénard, Neuville & Zhu, 2010).
Catalyst-Free Amination
Research on the catalyst-free reactions of 2-fluoropyridine with adamantane amines has been conducted. This study found that certain amines react with 2-fluoropyridine to give N-(pyridin-2-yl) derivatives, which could be of interest in synthesizing complex organic compounds (Abel et al., 2015).
Transition-Metal-Free Access to 2-Aminopyridine Derivatives
An efficient method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride has been developed. This method is advantageous due to high yield, chemoselectivity, and broad substrate adaptability (Li et al., 2018).
Copper-Catalyzed Ring-Opening Aminotrifluoromethylation
A study on copper-catalyzed ring-opening aminotrifluoromethylation of arylcyclopropanes is significant for creating γ-trifluoromethylated amines. This is useful in developing new chemical compounds with potential applications in various fields (Zhang et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclopropyl-3-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRCHSYGFFFXHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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